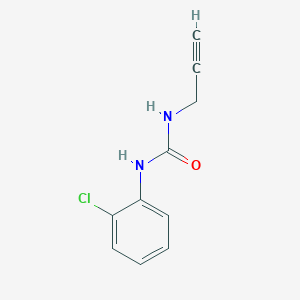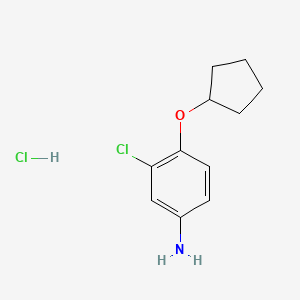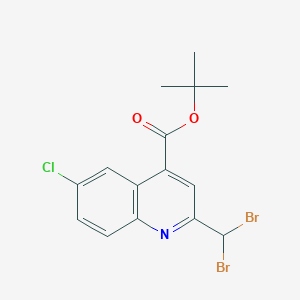![molecular formula C13H17N3O2 B1452159 {N}-(2-aminoethyl)-4-[(cyclopropylcarbonyl)amino]benzamide CAS No. 1105193-36-9](/img/structure/B1452159.png)
{N}-(2-aminoethyl)-4-[(cyclopropylcarbonyl)amino]benzamide
Overview
Description
Scientific Research Applications
-
Cancer Drug Development
- Field: Biomedical Science, Oncology
- Application: Compounds similar to “{N}-(2-aminoethyl)-4-[(cyclopropylcarbonyl)amino]benzamide” have been used in the design of cancer drugs . These compounds have shown inhibitory activity against Bcr-Abl and HDAC1 .
- Method: The compounds were synthesized and tested against human leukemia cell line K562 and prostate cancer cell line DU145 .
- Results: The representative dual Bcr-Abl/HDAC inhibitors showed potent antiproliferative activities .
-
Fabric Softeners/Surfactants
- Field: Chemical Engineering, Textile Industry
- Application: Similar compounds are used as building blocks for fabric softeners/surfactants .
- Method: These compounds are formulated to make textiles less harsh or more pleasing to the touch .
- Results: The use of these compounds results in softer textiles .
-
Latex Paints
- Field: Chemical Engineering, Paint Industry
- Application: These compounds are used in the production of latex paints .
- Method: They act as intermediates to form an adhesion monomer, which increases adhesion under damp conditions .
- Results: The use of these compounds results in paints with improved adhesion .
-
Fuel/Lube Oil Additives
- Field: Chemical Engineering, Automotive Industry
- Application: These compounds are used in the production of fuel/lube oil additives .
- Method: They are used in the production of chlorinated polybutene based fuel additives as a dispersant-detergent additive .
- Results: The use of these compounds results in improved fuel/lube oil performance .
-
Urethane Systems
-
Chelating Agents
-
Cancer Drug Development
- Field: Biomedical Science, Oncology
- Application: Compounds similar to “{N}-(2-aminoethyl)-4-[(cyclopropylcarbonyl)amino]benzamide” have been used in the design of cancer drugs . These compounds have shown inhibitory activity against Bcr-Abl and HDAC1 .
- Method: The compounds were synthesized and tested against human leukemia cell line K562 and prostate cancer cell line DU145 .
- Results: The representative dual Bcr-Abl/HDAC inhibitors showed potent antiproliferative activities .
-
Fabric Softeners/Surfactants
- Field: Chemical Engineering, Textile Industry
- Application: Similar compounds are used as building blocks for fabric softeners/surfactants .
- Method: These compounds are formulated to make textiles less harsh or more pleasing to the touch .
- Results: The use of these compounds results in softer textiles .
-
Latex Paints
- Field: Chemical Engineering, Paint Industry
- Application: These compounds are used in the production of latex paints .
- Method: They act as intermediates to form an adhesion monomer, which increases adhesion under damp conditions .
- Results: The use of these compounds results in paints with improved adhesion .
-
Fuel/Lube Oil Additives
- Field: Chemical Engineering, Automotive Industry
- Application: These compounds are used in the production of fuel/lube oil additives .
- Method: They are used in the production of chlorinated polybutene based fuel additives as a dispersant-detergent additive .
- Results: The use of these compounds results in improved fuel/lube oil performance .
-
Urethane Systems
-
Chelating Agents
properties
IUPAC Name |
N-(2-aminoethyl)-4-(cyclopropanecarbonylamino)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c14-7-8-15-12(17)9-3-5-11(6-4-9)16-13(18)10-1-2-10/h3-6,10H,1-2,7-8,14H2,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSNNRGYXZSHAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{N}-(2-aminoethyl)-4-[(cyclopropylcarbonyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(R)-N-[1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]-1-propylamine](/img/structure/B1452080.png)





![4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B1452089.png)
![3-[1-phenyl-3-(4-phenylphenyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1452091.png)

